4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
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Overview
Description
4-[[4-[5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]-2-hydroxybenzoic acid is an amidobenzoic acid.
Scientific Research Applications
Antibacterial and Antifungal Activities
- The compound exhibits notable antimicrobial efficacy, particularly in inhibiting the growth of bacteria and fungi. This is evidenced by studies that have evaluated its zone of inhibition and minimal inhibitory concentration against various microbial strains (Karanth, Narayana, Kodandoor, & Sarojini, 2018).
Antitumor Activity
- The compound has been shown to possess moderate antitumor activity against several malignant tumor cells, as observed in various in vitro studies. This suggests potential applications in cancer research and therapy (Horishny & Matiychuk, 2020).
Antioxidant Properties
- Research indicates that this compound has significant antioxidant properties. This was determined through assays like the DPPH radical scavenging assay, highlighting its potential in oxidative stress-related studies (Karanth et al., 2018).
Synthesis and Structural Analysis
- The synthesis of this compound and its structural characterization, including elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data, are well-documented. These insights are crucial for further research and application in various scientific fields (Karanth et al., 2018).
GPR35 Agonist Potential
- This compound has been identified as a potent full agonist of human GPR35, a receptor implicated in inflammation, metabolic disorders, and cardiovascular disease. Its selective activation of GPR35 suggests potential therapeutic applications in these areas (Neetoo-Isseljee et al., 2013).
Properties
Molecular Formula |
C23H22N2O7S2 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H22N2O7S2/c1-31-17-8-5-13(10-18(17)32-2)11-19-21(28)25(23(33)34-19)9-3-4-20(27)24-14-6-7-15(22(29)30)16(26)12-14/h5-8,10-12,26H,3-4,9H2,1-2H3,(H,24,27)(H,29,30)/b19-11- |
InChI Key |
PRAFTWYPDIRGEQ-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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